REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[OH:12][CH:13]1[CH2:18][CH2:17][CH:16]([NH:19][C:20](=[O:24])[CH:21]([CH3:23])[CH3:22])[CH2:15][CH2:14]1>C(Cl)Cl>[O:12]=[C:13]1[CH2:14][CH2:15][CH:16]([NH:19][C:20](=[O:24])[CH:21]([CH3:22])[CH3:23])[CH2:17][CH2:18]1 |f:0.1|
|
Name
|
|
Quantity
|
561.6 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
321.8 g
|
Type
|
reactant
|
Smiles
|
OC1CCC(CC1)NC(C(C)C)=O
|
Name
|
|
Quantity
|
8000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stir mechanically for 24 h under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Add silica gel (2000 g), stir
|
Type
|
FILTRATION
|
Details
|
filter through a silica pad (6000 g)
|
Type
|
WASH
|
Details
|
Elute with CH2Cl2
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CC1)NC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |